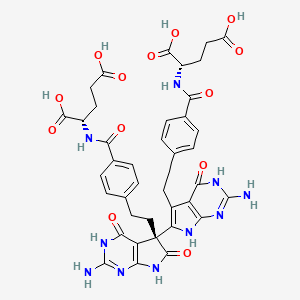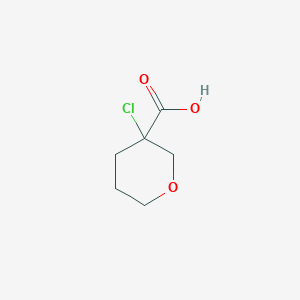
3-Chlorooxane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorooxane-3-carboxylic acid is an organic compound that belongs to the class of carboxylic acids. Carboxylic acids are characterized by the presence of a carboxyl group (-COOH). This compound is notable for its unique structure, which includes a chlorine atom attached to an oxane ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorooxane-3-carboxylic acid can be achieved through several methods:
Oxidation of Alkylbenzenes: This method involves the oxidation of alkylbenzenes using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to form the carboxylic acid.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide (CO₂) followed by acid hydrolysis to produce carboxylic acids.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes or the hydrolysis of nitriles. These methods are chosen for their efficiency and cost-effectiveness in producing high yields of the desired compound.
Analyse Des Réactions Chimiques
3-Chlorooxane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or other derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.
Substitution: The chlorine atom in the oxane ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include thionyl chloride (SOCl₂) for substitution reactions and strong acids or bases for oxidation and reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Chlorooxane-3-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Chlorooxane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes . The chlorine atom in the oxane ring can also affect the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
3-Chlorooxane-3-carboxylic acid can be compared with other carboxylic acids such as acetic acid, propionic acid, and butyric acid . While these compounds share the carboxyl functional group, this compound is unique due to the presence of the chlorine atom and the oxane ring, which confer distinct chemical properties and reactivity .
List of Similar Compounds
Acetic Acid (Ethanoic Acid): CH₃COOH
Propionic Acid (Propanoic Acid): CH₃CH₂COOH
Butyric Acid (Butanoic Acid): CH₃(CH₂)₂COOH
Lactic Acid (2-Hydroxypropanoic Acid): CH₃CH(OH)COOH
Oxalic Acid (Ethanedioic Acid): HO₂CCO₂H
Propriétés
Formule moléculaire |
C6H9ClO3 |
|---|---|
Poids moléculaire |
164.59 g/mol |
Nom IUPAC |
3-chlorooxane-3-carboxylic acid |
InChI |
InChI=1S/C6H9ClO3/c7-6(5(8)9)2-1-3-10-4-6/h1-4H2,(H,8,9) |
Clé InChI |
OZEBFLWNIRDOMU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(COC1)(C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





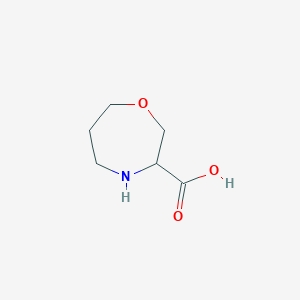
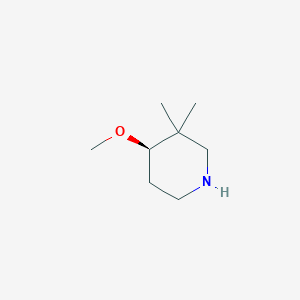


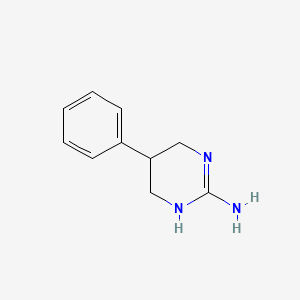
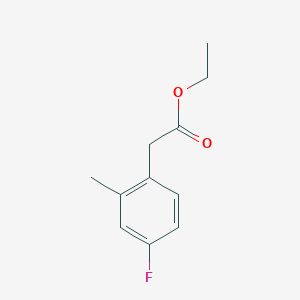
![4-[1-[4-(2-Bromethoxy)-phenyl]-2-phenyl-but-1-enyl]-phenol](/img/structure/B13062605.png)

![1-(2-aminoethyl)-3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13062611.png)
![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13062615.png)
